REACTION_SMILES
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[C:1]([c:2]1[c:3]([NH2:4])[cH:5][cH:6][cH:7][cH:8]1)(=[O:9])[O:10][CH3:11].[CH2:12]=[O:13].[CH3:18][CH2:19][OH:20].[H:14][H:15].[Pt:16]=[O:17]>>[C:1]([c:2]1[c:3]([NH:4][CH3:12])[cH:5][cH:6][cH:7][cH:8]1)(=[O:9])[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]
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Name
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Type
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product
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Smiles
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CNc1ccccc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |